N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
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Overview
Description
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives and phthalimide derivatives. The key steps may involve:
Nitration: Introduction of the cyano group to the benzothiophene ring.
Amidation: Formation of the hexanamide linkage.
Cyclization: Formation of the isoindole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE involves interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate their activity.
Signal Transduction: Modulation of signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene structures.
Isoindole Derivatives: Compounds with similar isoindole structures.
Uniqueness
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H23N3O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C23H23N3O3S/c24-14-18-15-8-5-6-11-19(15)30-21(18)25-20(27)12-2-1-7-13-26-22(28)16-9-3-4-10-17(16)23(26)29/h3-4,9-10H,1-2,5-8,11-13H2,(H,25,27) |
InChI Key |
SXBSKTJBUUFXGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O)C#N |
Origin of Product |
United States |
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